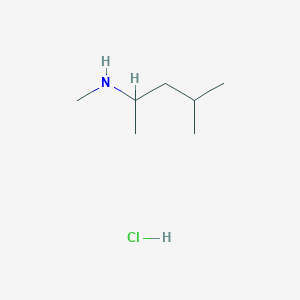

N,4-Dimethyl-2-pentanamine hydrochloride

Description

BenchChem offers high-quality N,4-Dimethyl-2-pentanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-Dimethyl-2-pentanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,4-dimethylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)5-7(3)8-4;/h6-8H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCHZRLKMRRDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655355 | |

| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89979-62-4 | |

| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Investigational Guide to the Pharmacological Profile of N,4-Dimethyl-2-pentanamine and Its Salts

Abstract

N,4-Dimethyl-2-pentanamine is an organic amine whose pharmacological profile is not extensively documented in public literature.[1] Structurally, it is an analogue of other sympathomimetic amines, suggesting a potential for interaction with monoaminergic systems. This technical guide presents a comprehensive, multi-tiered experimental framework for the systematic characterization of N,4-Dimethyl-2-pentanamine and its salts. The proposed investigation is designed to elucidate its mechanism of action, receptor affinity, functional potency, and preliminary safety profile. We outline detailed protocols for key in vitro and in vivo assays, providing a robust roadmap for researchers and drug development professionals to build a complete pharmacological dossier for this compound.

Introduction and Physicochemical Characterization

N,4-Dimethyl-2-pentanamine is a branched-chain aliphatic amine.[1] Its structure, featuring a pentane backbone with methyl groups on the nitrogen and at the 4-position, suggests potential activity as a central nervous system (CNS) stimulant, similar to related compounds. A thorough understanding of its pharmacological properties is essential to determine its therapeutic potential or risk profile. This guide proposes a logical, causality-driven experimental workflow to achieve this characterization.

Chemical Properties

The foundational step in any pharmacological investigation is the precise characterization of the chemical entity. N,4-Dimethyl-2-pentanamine is typically a colorless to pale yellow liquid with a characteristic amine odor.[1]

| Property | Value | Source |

| IUPAC Name | N,4-dimethylpentan-2-amine | PubChem[2] |

| CAS Number | 3329-35-9 | PubChem[2] |

| Molecular Formula | C₇H₁₇N | PubChem[2] |

| Molecular Weight | 115.22 g/mol | PubChem[2] |

| Synonyms | (1,3-Dimethyl-butyl)-methyl-amine, N-Methyl-1,3-dimethylbutylamine | CymitQuimica[1] |

Rationale for Salt Formulation

Like many amines, N,4-Dimethyl-2-pentanamine is basic and can react with acids to form salts.[1] For pharmacological studies, converting the free base to a salt form, such as N,4-Dimethyl-2-pentanamine hydrochloride (CAS: 89979-62-4), is standard practice.[3][4]

Causality Behind Choice: The hydrochloride salt form typically confers several advantages for experimental work:

-

Enhanced Solubility: Greatly improves solubility in aqueous buffers used for in vitro assays and in vivo formulations.

-

Increased Stability: Crystalline salts are often more chemically stable and less volatile than the free base, ensuring consistency across experiments.

-

Ease of Handling: Solid forms allow for precise weighing and concentration calculations.

| Property (Hydrochloride Salt) | Value | Source |

| Molecular Formula | C₇H₁₈ClN | PubChem[4] |

| Molecular Weight | 151.68 g/mol | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

Primary Pharmacodynamics: Monoamine Transporter Interaction

Based on its structural similarity to other stimulant compounds, the primary hypothesis is that N,4-Dimethyl-2-pentanamine acts as a modulator of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for clearing their respective neurotransmitters from the synaptic cleft.[5] A dual-assay approach is required to determine both binding affinity and functional inhibition, as these provide complementary insights into the compound's mechanism.[6]

Mechanism of Action: Transporter Inhibition

The primary mechanism of action for many CNS stimulants involves blocking the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.

Caption: Proposed mechanism of monoamine transporter inhibition.

Experimental Protocol 1: Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Kᵢ) of N,4-Dimethyl-2-pentanamine for human DAT, NET, and SERT. This assay measures how strongly the compound binds to the transporter protein.

Methodology:

-

Preparation of Membranes: Utilize membranes from HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate binding buffer.[7]

-

Assay Setup: Conduct the assay in a 96-well plate format. To each well, add:

-

50 µL of test compound (N,4-Dimethyl-2-pentanamine HCl) at various concentrations (e.g., 0.1 nM to 100 µM).

-

50 µL of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a fixed concentration near its Kₑ.

-

150 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature or 30°C to allow binding to reach equilibrium.[7]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of N,4-Dimethyl-2-pentanamine in inhibiting the uptake of neurotransmitters. This assay measures the compound's ability to block the transporter's primary function.[6]

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (sealed nerve endings) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET). This can be done via differential centrifugation of brain tissue homogenates. Synaptosomes contain the necessary machinery for neurotransmitter uptake.[6]

-

Assay Setup: In a 96-well plate, pre-incubate synaptosomes with varying concentrations of N,4-Dimethyl-2-pentanamine HCl for 10-15 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter and wash with ice-cold buffer to trap the synaptosomes containing the imported radiolabeled neurotransmitter.

-

Quantification: Lyse the synaptosomes and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT). Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Anticipated Data and Interpretation

The combined results will provide a "biochemical fingerprint" for the compound.[6]

| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| DAT | [Experimental Value] | [Experimental Value] |

| NET | [Experimental Value] | [Experimental Value] |

| SERT | [Experimental Value] | [Experimental Value] |

Interpretation: Potent binding and uptake inhibition at DAT and NET would classify the compound as a stimulant.[8] The ratio of activity between the transporters (e.g., DAT/SERT selectivity) is crucial for predicting its specific behavioral effects and side-effect profile.

Secondary Pharmacology and Off-Target Screening

To build a comprehensive safety and specificity profile, it is imperative to assess the compound's activity at other biologically relevant targets. This tiered screening approach helps identify potential secondary mechanisms of action and predict off-target liabilities.

Caption: Tiered workflow for in vitro pharmacological screening.

Monoamine Oxidase (MAO) Inhibition

Rationale: MAO enzymes are responsible for the degradation of monoamines. Inhibition of MAO could potentiate the effects of transporter blockade and lead to dangerous drug-drug interactions. Proposed Assay: Use commercially available kits that measure the activity of recombinant human MAO-A and MAO-B via a fluorometric or colorimetric readout.[9]

hERG Channel Assay

Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation). This is a critical safety screen required by regulatory agencies. Proposed Assay: Automated patch-clamp electrophysiology on cells expressing the hERG channel. This provides a direct measure of channel inhibition (IC₅₀).

Broad Receptor Panel Screen

Rationale: To identify any significant off-target binding that could contribute to the pharmacological effect or cause side effects. Proposed Assay: A competitive radioligand binding assay screen against a panel of 40-50 common CNS receptors (e.g., adrenergic, muscarinic, histaminergic, and other dopamine/serotonin receptor subtypes).

In Vivo Neurochemical and Pharmacokinetic Profiling

In vivo studies are essential to confirm that the in vitro activity translates to a measurable neurochemical effect in a living organism and to understand the compound's disposition in the body.

Experimental Protocol 3: In Vivo Microdialysis

Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of a behaving animal following systemic administration of N,4-Dimethyl-2-pentanamine.

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens, a key area for reward and stimulant action). Allow the animal to recover for several days.[10]

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min) using a syringe pump.[11]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.[10]

-

Drug Administration: Administer N,4-Dimethyl-2-pentanamine HCl (e.g., via intraperitoneal injection) at one or more doses.

-

Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor the time course of any changes in neurotransmitter concentrations.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the results as a percentage change from the average baseline concentration for each neurotransmitter.

Caption: High-level workflow for an in vivo microdialysis experiment.

Preliminary Pharmacokinetics (PK)

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Proposed Study: A single-dose PK study in rats. Administer a known dose of the compound intravenously and orally to separate groups. Collect blood samples at multiple time points and analyze plasma concentrations of the parent drug using LC-MS/MS. This will determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F).

Preliminary Safety and Toxicological Assessment

Initial safety assessment is critical. The GHS classification for N,4-Dimethyl-2-pentanamine indicates it is a highly flammable liquid that is harmful if swallowed and causes severe skin and eye damage.[2] This necessitates careful handling and informs the toxicological investigation.

| Hazard Statement | Classification | Source |

| H225 | Highly Flammable liquid and vapor | ECHA C&L Inventory[2] |

| H302 | Harmful if swallowed | ECHA C&L Inventory[2] |

| H314 | Causes severe skin burns and eye damage | ECHA C&L Inventory[2] |

| H335 | May cause respiratory irritation | ECHA C&L Inventory[2] |

Proposed Studies:

-

Core Safety Pharmacology: As part of a standard battery, assess effects on cardiovascular (e.g., blood pressure, heart rate via telemetry), respiratory, and central nervous system function in rodents.

-

Acute Toxicity: Determine the median lethal dose (LD₅₀) in rodents via oral and parenteral routes to understand the dose range associated with acute lethality.

Conclusion

This guide provides a comprehensive framework for the pharmacological characterization of N,4-Dimethyl-2-pentanamine. By systematically executing the proposed in vitro and in vivo studies, researchers can build a detailed profile encompassing its primary mechanism of action, off-target activities, neurochemical effects, and preliminary safety. The resulting data dossier will be essential for making informed decisions regarding the compound's potential for further development or its public health risk. The causality-driven approach, moving from molecular target interaction to integrated systems-level effects, ensures a robust and scientifically sound investigation.

References

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

-

N,4-Dimethyl-2-pentanamine | C7H17N | CID 16777019. PubChem. [Link]

-

(±)-4-Methyl-2-Pentanamine. ChemBK. [Link]

-

N,4-Dimethyl-2-pentanamine hydrochloride|89979-62-4. AngeneChemical. [Link]

-

4,4-Dimethylpentan-2-amine | C7H17N | CID 17889219. PubChem. [Link]

-

3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702. PubChem. [Link]

-

N,4-Dimethyl-2-pentanamine hydrochloride | C7H18ClN | CID 42937400. PubChem. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

-

Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

-

2-Pentanamine, 4-methyl- - Substance Details. US EPA. [Link]

-

Overview of Brain Microdialysis. PubMed Central. [Link]

-

Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

-

Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]

Sources

- 1. CAS 3329-35-9: N,4-Dimethyl-2-pentanamine | CymitQuimica [cymitquimica.com]

- 2. N,4-Dimethyl-2-pentanamine | C7H17N | CID 16777019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. N,4-Dimethyl-2-pentanamine hydrochloride | C7H18ClN | CID 42937400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Monoamine Oxidase Assays [cellbiolabs.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of N,4-Dimethyl-2-pentanamine hydrochloride

Application Note: GC-MS Analysis of N,4-Dimethyl-2-pentanamine Hydrochloride

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of N,4-Dimethyl-2-pentanamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). N,4-Dimethyl-2-pentanamine, a secondary amine, requires specific sample preparation to ensure volatility and chromatographic stability. The protocol herein details a liquid-liquid extraction (LLE) to convert the hydrochloride salt to its free base, followed by a derivatization step to improve peak shape and thermal stability. This comprehensive guide is designed for researchers, forensic scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind critical experimental choices to ensure method integrity and reproducibility.

Introduction and Analyte Overview

N,4-Dimethyl-2-pentanamine is a structural isomer of other stimulant compounds and is encountered in various fields, from pharmaceutical research to forensic investigations. As with many amine-containing compounds, it is often synthesized and distributed as a hydrochloride salt to improve stability and solubility in aqueous media.[1] However, this salt form is non-volatile and thermally labile, making direct injection into a gas chromatograph impossible.

The analytical challenge lies in efficiently converting the salt to its volatile free base and ensuring the resulting amine does not exhibit poor chromatographic behavior, such as peak tailing, due to interactions with active sites in the GC system. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of such volatile and semi-volatile organic compounds due to its high separation efficiency and the structural information provided by mass spectrometry.[2][3]

This guide provides a validated workflow that addresses these challenges through a combination of classic acid-base chemistry and chemical derivatization, a technique widely employed to enhance the GC-MS analysis of compounds with active functional groups.[4][5]

Table 1: Chemical Properties of N,4-Dimethyl-2-pentanamine and its Hydrochloride Salt

| Property | N,4-Dimethyl-2-pentanamine (Free Base) | N,4-Dimethyl-2-pentanamine HCl (Salt) |

| CAS Number | 3329-35-9[6] | 89979-62-4[7][8][9][10] |

| Molecular Formula | C₇H₁₇N[6] | C₇H₁₈ClN[7][10] |

| Molecular Weight | 115.22 g/mol [6] | 151.68 g/mol [7][10] |

| Monoisotopic Mass | 115.136 Da[6] | 151.113 Da[7] |

| Structure | CC(C)CC(C)NC | CC(C)CC(C)NC · HCl |

Principle of the Method

The core of this analytical protocol is a three-stage process designed to prepare N,4-Dimethyl-2-pentanamine hydrochloride for GC-MS analysis.

-

Alkalinization and Extraction: The sample is first treated with a strong base (e.g., sodium hydroxide) to neutralize the hydrochloride salt and deprotonate the secondary amine. This converts the water-soluble salt into the organic-soluble free base, which can then be efficiently extracted into a non-polar organic solvent.

-

Derivatization: Although the free base is volatile, primary and secondary amines can still interact with silanol groups in the GC inlet and column, leading to poor peak shape and reduced sensitivity. To mitigate this, a silylation reagent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used. MSTFA quantitatively replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group.[11] This derivatization enhances thermal stability, reduces analyte adsorption, and improves chromatographic performance.[5]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the analyte from other components in the sample matrix based on its boiling point and interaction with the stationary phase. The mass spectrometer then bombards the eluted analyte with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for definitive identification.

Detailed Experimental Protocols

Reagents and Materials

-

N,4-Dimethyl-2-pentanamine hydrochloride certified reference material (CRM)

-

Deuterated internal standard (e.g., 4-Methyl-2-pentanamine-d5 hydrochloride, for quantitative analysis)[12]

-

Methanol (HPLC grade)

-

Sodium hydroxide (NaOH), 1M aqueous solution

-

Ethyl acetate (GC grade)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Autosampler vials with inserts (2 mL)

-

Pipettes, vortex mixer, centrifuge, and a heating block or oven.

Protocol: Standard and Sample Preparation

Causality: This protocol is designed to ensure the complete conversion of the hydrochloride salt to its derivatized free base, minimizing analyte loss and maximizing recovery. Each step is critical for achieving a clean, reproducible analysis.

-

Stock Solution Preparation: Accurately weigh and dissolve the N,4-Dimethyl-2-pentanamine HCl CRM in methanol to prepare a 1 mg/mL stock solution. Prepare calibration standards by serial dilution of this stock. If performing quantification, add the internal standard to each calibrator and sample.

-

Alkalinization: Transfer 100 µL of the sample or standard into a clean glass tube. Add 100 µL of 1M NaOH solution. Vortex for 30 seconds.

-

Rationale: This step neutralizes the HCl and deprotonates the amine, making it soluble in organic solvents.

-

-

Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute to ensure thorough mixing and efficient extraction of the free base into the organic layer. Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate.

-

Rationale: Sodium sulfate acts as a drying agent, removing any residual water from the organic extract, which could interfere with the derivatization reagent.

-

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

-

Rationale: This step concentrates the analyte and removes the extraction solvent, which is not compatible with the subsequent derivatization step.

-

-

Derivatization: Add 50 µL of MSTFA to the dried residue. Cap the tube tightly and heat at 70°C for 20 minutes.[11]

-

Rationale: Heating accelerates the reaction between MSTFA and the amine, ensuring complete derivatization to the TMS-amine, which is more stable and provides better chromatography.

-

-

Final Sample: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumental Conditions

Trustworthiness: The following parameters are provided as a validated starting point. Instrument performance should be verified daily using a tuning standard (e.g., PFTBA). The use of a robust, low-bleed column like a 5% phenyl-methylpolysiloxane is crucial for analyzing derivatized samples, as reagent byproducts can be harsh on the stationary phase.[5]

Table 2: Recommended GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 or equivalent | Provides reliable and reproducible chromatography. |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-bleed column suitable for a wide range of drug screening applications.[2] |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 80°C (hold 1 min) | A starting temperature below the solvent boiling point allows for good peak focusing. |

| Ramp 1: 15°C/min to 280°C | A moderate ramp rate provides good separation of components. | |

| Hold: 5 min at 280°C | Ensures elution of any less volatile matrix components to clean the column. | |

| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and robust single quadrupole mass spectrometer. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Source Temperature | 230°C | Standard operating temperature to maintain cleanliness and prevent condensation. |

| Quadrupole Temp. | 150°C | Standard operating temperature to ensure stable mass filtering. |

| Acquisition Mode | Full Scan | Collects all fragment ions, ideal for identification of unknown compounds. |

| Scan Range | 40 - 450 m/z | Covers the expected molecular ion and all significant fragments of the derivatized analyte. |

Results and Data Interpretation

Chromatographic Profile

Under the conditions specified, the TMS-derivatized N,4-Dimethyl-2-pentanamine is expected to elute as a sharp, symmetrical peak. The retention time should be consistent across all runs. Poor peak shape (e.g., tailing) may indicate incomplete derivatization or an active site in the GC system (e.g., contaminated liner).

Mass Spectrum and Fragmentation

The mass spectrum is the key to unambiguous identification. For the TMS derivative of N,4-Dimethyl-2-pentanamine, the molecular weight is 187 g/mol (115 for the free base + 72 for the TMS group replacing a hydrogen). The molecular ion peak ([M]⁺) at m/z 187 may be observed, but is often of low abundance for aliphatic amines. The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

Table 3: Predicted Key Mass Fragments and Their Interpretation

| m/z Value | Proposed Fragment Structure/Origin | Significance |

| 187 | [C₁₀H₂₅NSi]⁺ | Molecular Ion ([M]⁺) |

| 130 | [CH₃-CH=N(CH₃)-TMS]⁺ | Base Peak. Result of alpha-cleavage and loss of the isobutyl radical (•C₄H₉). Highly characteristic. |

| 172 | [M - CH₃]⁺ | Loss of a methyl group from the TMS or the pentanamine backbone. |

| 86 | [CH₂(CH₃)-N(CH₃)-TMS]⁺ fragment | Result of a potential McLafferty-type rearrangement. |

| 73 | [(CH₃)₃Si]⁺ | Characteristic fragment for any TMS-derivatized compound. |

The definitive identification of the compound is achieved by matching the acquired mass spectrum against a reference library or a confirmed in-house standard. The presence of the molecular ion and, most importantly, the characteristic base peak at m/z 130 provides very high confidence in the identification.

Method Validation Considerations

For laboratories operating under regulatory or quality guidelines, this method should be fully validated. Key parameters to assess include:

-

Specificity: Analyze blank matrix to ensure no interferences at the analyte's retention time.

-

Linearity: Analyze a calibration curve over the expected concentration range (e.g., 1-100 ng/mL).

-

Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Precision & Accuracy: Assess intra- and inter-day variability and recovery at multiple concentrations.[13]

-

Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., oven ramp rate, inlet temperature).

The validation of GC-MS methods for forensic or pharmaceutical purposes is a well-established practice essential for ensuring data integrity.[3][14][15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of N,4-Dimethyl-2-pentanamine hydrochloride by GC-MS. By employing a systematic approach of alkalinization, extraction, and chemical derivatization, the inherent challenges of analyzing this compound are overcome. The detailed instrumental parameters and interpretation of the resulting mass spectrum provide analysts with the necessary tools for confident and accurate identification. This method serves as a robust foundation that can be adapted and validated for routine use in a variety of scientific and regulatory settings.

References

-

Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

N,4-Dimethyl-2-pentanamine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

N,4-Dimethyl-2-pentanamine hydrochloride. (n.d.). Angene Chemical. Retrieved January 28, 2026, from [Link]

-

4-Methyl-2-pentanamine hydrochloride. (n.d.). LookChem. Retrieved January 28, 2026, from [Link]

-

N,4-dimethyl-2-pentanamine hydrochloride (89979-62-4). (n.d.). Chemchart. Retrieved January 28, 2026, from [Link]

- Synthesis method of (S)-4, 4-dimethyl-2-pentylamine hydrochloride. (n.d.). Google Patents.

-

N,4-Dimethyl-2-pentanamine hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2024). Frontiers. Retrieved January 28, 2026, from [Link]

-

Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]

-

Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2024). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). unodc.org. Retrieved January 28, 2026, from [Link]

-

Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. (2024). ChemRxiv. Retrieved January 28, 2026, from [Link]

-

Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Improved GC Analysis of Derivatized Amphetamines. (n.d.). Restek. Retrieved January 28, 2026, from [Link]

-

A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved January 28, 2026, from [Link]

Sources

- 1. Cas 71776-70-0,4-Methyl-2-pentanamine hydrochloride | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. jfda-online.com [jfda-online.com]

- 5. gcms.cz [gcms.cz]

- 6. N,4-Dimethyl-2-pentanamine | C7H17N | CID 16777019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. N,4-dimethyl-2-pentanamine hydrochloride (89979-62-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. You are being redirected... [hit2lead.com]

- 10. N,4-Dimethyl-2-pentanamine hydrochloride | C7H18ClN | CID 42937400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]

- 15. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of N,4-Dimethyl-2-pentanamine Hydrochloride in Aqueous Solutions

Welcome to the technical support center for N,4-Dimethyl-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction

N,4-Dimethyl-2-pentanamine hydrochloride is a secondary amine salt, soluble in aqueous solutions.[1] Understanding its stability and degradation pathways is crucial for developing robust formulations and analytical methods. Due to the limited specific literature on this compound, this guide synthesizes information from studies on analogous secondary aliphatic amines and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.

Question 1: I am performing a forced degradation study on N,4-Dimethyl-2-pentanamine hydrochloride in an aqueous solution under oxidative conditions (e.g., using H₂O₂), but I am not observing any significant degradation. What should I do?

Answer:

If you are not observing degradation under your initial oxidative stress conditions, it's possible that the conditions are not stringent enough to induce degradation of this particular molecule. Here’s a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting:

-

Increase the Concentration of the Oxidizing Agent: Gradually increase the concentration of hydrogen peroxide (H₂O₂). For example, if you started with 3% H₂O₂, you can incrementally increase it to 10%, 15%, and up to 30%.

-

Elevate the Temperature: Chemical reactions, including degradation, are often accelerated by heat.[3] You can try performing the experiment at a higher temperature, for instance, 40°C, 60°C, or even higher, while monitoring the degradation.

-

Increase the Exposure Time: Extend the duration of the experiment. If you initially ran the experiment for 24 hours, try extending it to 48 or 72 hours.

-

Consider a Different Oxidizing Agent: If H₂O₂ is ineffective, you might consider using a stronger oxidizing agent, such as a Fenton reagent (H₂O₂ + Fe²⁺), which generates highly reactive hydroxyl radicals.[4]

-

Check Your Analytical Method: Ensure that your analytical method (e.g., HPLC, GC) is capable of detecting both the parent compound and potential degradation products. Since aliphatic amines lack a strong chromophore, derivatization might be necessary for detection by UV-Vis or fluorescence detectors.[5][6]

Causality behind Experimental Choices:

The rate of oxidative degradation is dependent on the concentration of the oxidizing species, temperature, and time. By systematically increasing these parameters, you increase the probability of overcoming the activation energy barrier for the degradation reactions. Secondary amines are known to be susceptible to oxidation, which can lead to the formation of nitroalkanes or N-dealkylation products.[7][8]

Question 2: My HPLC chromatogram shows several new, unexpected peaks after subjecting an aqueous solution of N,4-Dimethyl-2-pentanamine hydrochloride to acidic or basic hydrolysis. How can I identify these unknown degradants?

Answer:

The appearance of new peaks in your chromatogram is a clear indication that degradation has occurred. Identifying these unknown degradants is a critical step in understanding the degradation pathway.

Step-by-Step Identification Process:

-

Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown compounds is mass spectrometry, typically coupled with liquid chromatography (LC-MS).[9] This will provide you with the molecular weight of each degradation product.

-

High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the degradants, which allows you to determine their elemental composition.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions of the degradants, MS/MS can provide structural information, helping you to piece together the structure of the unknown compounds.

-

Forced Degradation under Controlled Conditions: To correlate specific peaks with certain degradation pathways, perform forced degradation studies under more controlled and specific conditions (e.g., varying pH, temperature). This can help in proposing the structures of the degradants based on known chemical reactions of amines.

-

Synthesis of Potential Degradants: If you have a hypothesis about the structure of a degradant, you can synthesize the proposed compound and compare its retention time and mass spectrum with the unknown peak in your chromatogram.

Logical Workflow for Degradant Identification:

Caption: Workflow for the identification of unknown degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N,4-Dimethyl-2-pentanamine hydrochloride in aqueous solutions?

A1: Based on the chemistry of secondary aliphatic amines, the following degradation pathways are plausible under different stress conditions:

-

Hydrolytic Degradation: As an amine hydrochloride salt, the primary interaction with water will be dissociation. Under neutral pH, significant hydrolysis of the C-N bond is not expected. However, at extreme pH and elevated temperatures, degradation may occur.

-

Oxidative Degradation: This is a likely degradation pathway for secondary amines. Potential reactions include:

-

Photodegradation: Direct photolysis of simple aliphatic amines is generally slow. However, in the presence of photosensitizers like nitrate or humic substances (often present in environmental waters), indirect photodegradation can occur via reaction with hydroxyl radicals or through an electron transfer mechanism.[10]

-

Thermal Degradation: At elevated temperatures, dealkylation and other complex reactions can occur. In the presence of CO₂ (from atmospheric absorption), carbamate formation is a possibility, which can lead to further degradation.[11]

Q2: What are the recommended storage conditions for aqueous solutions of N,4-Dimethyl-2-pentanamine hydrochloride to minimize degradation?

A2: To ensure the stability of your aqueous solutions, the following storage conditions are recommended:

-

Temperature: Store at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

-

Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.

-

pH: Maintain a slightly acidic pH (around 4-6) to ensure the amine remains protonated and more stable.

-

Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q3: How does pH affect the stability of N,4-Dimethyl-2-pentanamine hydrochloride in aqueous solutions?

A3: The pH of the aqueous solution plays a critical role in the stability of an amine salt.

-

Acidic pH (pH < 7): In acidic conditions, the amine group is protonated (-NH₂⁺-), which generally increases its stability against certain degradation pathways like oxidation.

-

Neutral pH (pH ≈ 7): At neutral pH, there will be an equilibrium between the protonated and the free amine form.

-

Basic pH (pH > 7): In basic conditions, the amine will be predominantly in its free base form (-NH-), which is more nucleophilic and generally more susceptible to oxidation and other degradation reactions.

Q4: What analytical techniques are most suitable for stability studies of N,4-Dimethyl-2-pentanamine hydrochloride?

A4: Due to the lack of a strong UV-absorbing chromophore, direct analysis by HPLC-UV can be challenging. The following techniques are recommended:

-

HPLC with Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag is a common and sensitive method for the analysis of aliphatic amines.[5][6]

-

Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or coupled with a mass spectrometer (GC-MS) is well-suited for the analysis of volatile amines.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both quantification of the parent compound and identification of its degradation products without the need for derivatization.[9][12]

Potential Degradation Products Summary

The following table summarizes the potential degradation products of N,4-Dimethyl-2-pentanamine hydrochloride based on known degradation pathways of secondary amines.

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Oxidative | N-dealkylation | 4-Methyl-2-pentanamine, Formaldehyde, 4-Methyl-2-pentanone |

| Oxidation of Nitrogen | N,4-Dimethyl-2-nitropentane | |

| Photolytic | Radical-mediated oxidation | Hydroxylated derivatives, Carbonyl compounds |

| Thermal | Dealkylation, Fragmentation | Smaller amines and alkanes |

Proposed Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for N,4-Dimethyl-2-pentanamine.

Sources

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Amine Thermal Degradation [bre.com]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]

Technical Support Center: Purification of Crude N,4-Dimethyl-2-pentanamine Hydrochloride

Welcome to the technical support center for the purification of N,4-Dimethyl-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this aliphatic amine salt. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: Synthesis and Impurity Profile

N,4-Dimethyl-2-pentanamine is commonly synthesized via the reductive amination of 4-methyl-2-pentanone with methylamine.[1][2] This process, while efficient, can introduce a variety of impurities that must be removed to obtain the pure hydrochloride salt.

Anticipated Impurities:

-

Unreacted Starting Materials: Residual 4-methyl-2-pentanone and methylamine.

-

Byproducts of Reductive Amination: 4-methyl-2-pentanol, formed from the reduction of the starting ketone.[3]

-

Over-alkylation Products: The tertiary amine, N,N,4-trimethyl-2-pentanamine, resulting from the reaction of the desired secondary amine with another molecule of the methylating agent.

-

Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining reducing agents or their byproducts.[4]

The hydrochloride salt is then typically formed by treating the free amine with hydrochloric acid.[5] This step itself can introduce challenges, such as controlling the stoichiometry and dealing with the hygroscopic nature of the resulting salt.

II. Purification Workflow: A Step-by-Step Guide to Recrystallization

Recrystallization is the most common and effective method for purifying solid N,4-Dimethyl-2-pentanamine hydrochloride.[6] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Experimental Protocol: Recrystallization of N,4-Dimethyl-2-pentanamine Hydrochloride

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. For aliphatic amine hydrochlorides, common solvent systems include:

-

Isopropanol (IPA)

-

Ethanol/Hexane mixture

-

Acetone/Hexane mixture

-

Ethyl Acetate/Hexane mixture[7]

-

-

Dissolution:

-

Place the crude N,4-Dimethyl-2-pentanamine hydrochloride in an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixture, e.g., IPA) to the flask.

-

Heat the mixture with stirring on a hot plate until the solid completely dissolves. If using a mixed solvent system, dissolve the solid in the more polar solvent first, then slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Reheat to achieve a clear solution.

-

-

Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution and swirl for a few minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.

-

Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

-

Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

-

Drying: Dry the purified crystals under a vacuum to remove any residual solvent. Due to the potential hygroscopicity of amine hydrochlorides, it is important to store the final product in a desiccator.

III. Visualizing the Purification Workflow

Caption: A generalized workflow for the purification of N,4-Dimethyl-2-pentanamine hydrochloride by recrystallization.

IV. Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is below the boiling point of the solvent.[8] High levels of impurities are present, leading to a significant depression of the melting point. The cooling rate is too fast. | Add a small amount of additional solvent to redissolve the oil and allow the solution to cool more slowly.[8] Consider using a different solvent system with a lower boiling point. If impurities are suspected, consider a pre-purification step like a column chromatography of the free amine before salt formation. |

| No Crystals Form Upon Cooling | The solution is not sufficiently saturated.[8] The compound is too soluble in the chosen solvent, even at low temperatures. | Reduce the volume of the solvent by evaporation and attempt to recrystallize.[8] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] Consider a different solvent system where the compound has lower solubility at cold temperatures. |

| Low Recovery of Purified Product | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus to prevent premature crystallization. |

| Product is Clumpy and Difficult to Filter | The product may be hygroscopic and absorbing atmospheric moisture. | Perform the filtration and subsequent handling in a dry atmosphere (e.g., a glove box or under a stream of dry nitrogen). Ensure the product is thoroughly dried under vacuum. |

| "Salt Creeping" Observed During Drying | The salt solution wicks up the sides of the container during solvent evaporation, leaving a crust of crystals.[9] | Dry the product in a shallow dish or on a watch glass to minimize the surface area for creeping. Ensure a good vacuum is applied during drying to speed up solvent removal. |

V. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of N,4-Dimethyl-2-pentanamine hydrochloride?

A1: There is no single "best" solvent system, as the optimal choice depends on the specific impurity profile of your crude material. A good starting point is to test the solubility of your crude product in a range of solvents. Isopropanol is often a good first choice. For mixed solvent systems, combinations like ethanol/hexane or acetone/hexane can be effective, where the product is soluble in the more polar solvent and insoluble in the less polar one.[7]

Q2: My purified product is still showing impurities by HPLC/GC. What should I do?

A2: If a single recrystallization is insufficient, you can either perform a second recrystallization or consider an alternative purification technique. For persistent impurities, chromatographic purification of the free amine on silica gel or alumina prior to hydrochloride salt formation may be necessary.[10]

Q3: How can I confirm the purity of my final product?

A3: The purity of N,4-Dimethyl-2-pentanamine hydrochloride should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the percentage of the main component and quantifying any residual impurities.[10][11] Additionally, obtaining a melting point can be a good indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.

Q4: The hydrochloride salt is very hygroscopic. How should I handle and store it?

A4: Hygroscopicity is a common issue with amine hydrochlorides. All handling should be done in a dry environment, if possible. After drying the purified product thoroughly under vacuum, it should be stored in a tightly sealed container inside a desiccator containing a suitable drying agent like phosphorus pentoxide or anhydrous calcium chloride.

Q5: Can I purify the free amine by distillation before forming the hydrochloride salt?

A5: Yes, distillation of the free N,4-Dimethyl-2-pentanamine can be an effective purification step, particularly for removing non-volatile impurities. The purified free amine can then be converted to the hydrochloride salt. This approach can sometimes be more straightforward than recrystallizing a highly impure salt.

VI. References

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate.

-

Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from Helda.

-

YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from YouTube.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester.

-

Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines. Retrieved from Google Patents.

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from a reliable source.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal.

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from JOCPR.

-

ResearchGate. (2025). Salt crystallization on the surface of porous media: Morphological evolution of salt crystals and growth kinetics. Retrieved from ResearchGate.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry.

-

CymitQuimica. (n.d.). CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine. Retrieved from CymitQuimica.

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC.

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester.

-

National Institutes of Health. (2019). Salt creeping as a self-amplifying crystallization process. Retrieved from NIH.

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from University of Rochester.

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from University of York.

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules.

-

Benchchem. (n.d.). HPLC methods for assessing the purity of Amino-PEG10-Amine products. Retrieved from Benchchem.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal.

-

Google Patents. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from Google Patents.

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from Chromatography Forum.

-

Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from Google Patents.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia.

-

Google Patents. (n.d.). US20100227781A1 - Method to Prevent Salt Crystal Agglomeration and Settling in a Drilling Fluid. Retrieved from Google Patents.

-

Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. Retrieved from Google Patents.

-

Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from Organic Chemistry Portal.

-

Reddit. (2020). Recrystallisation Help. Retrieved from Reddit.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps.

-

ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from ResearchGate.

-

ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. Retrieved from ResearchGate.

-

YouTube. (2021). What does salt crystallisation look like? (6. Evaporation). Retrieved from YouTube.

-

Recrystallization. (n.d.). Retrieved from a reliable source.

-

Scribd. (n.d.). HS Analysis of Amines. Retrieved from Scribd.

-

Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from Google Patents.

-

Guidechem. (n.d.). 4,4-Dimethyl-2-pentanamine 64379-29-9 wiki. Retrieved from Guidechem.

-

ChemSynthesis. (2025). N,N-dimethyl-2-hexanamine. Retrieved from ChemSynthesis.

Sources

- 1. jocpr.com [jocpr.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 9. Salt creeping as a self-amplifying crystallization process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [helda.helsinki.fi]

- 11. bre.com [bre.com]

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Detection of N,4-Dimethyl-2-pentanamine hydrochloride

Welcome to the technical support center for the bioanalysis of N,4-Dimethyl-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of LC-MS/MS analysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and reliability of your quantitative data.

Introduction: The Challenge of the Matrix

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS data is profoundly influenced by the sample matrix—the complex mixture of endogenous components like salts, lipids, and proteins in a biological sample. These co-eluting, often invisible, components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data integrity.[1][2][3]

N,4-Dimethyl-2-pentanamine, a small and basic amine, is particularly susceptible to these effects. Its analysis demands a robust methodology to ensure that the reported concentrations accurately reflect the true values. This guide provides a comprehensive framework for understanding, identifying, and minimizing matrix effects in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of N,4-Dimethyl-2-pentanamine hydrochloride.

Q1: What exactly is the "matrix effect" in LC-MS/MS?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] In electrospray ionization (ESI), the most common ionization technique for compounds like N,4-Dimethyl-2-pentanamine, the matrix effect primarily occurs through competition for charge or access to the droplet surface in the ion source.[4][5] This can lead to either a suppressed or enhanced signal for your analyte, resulting in inaccurate quantification.

Q2: Why is N,4-Dimethyl-2-pentanamine hydrochloride particularly prone to matrix effects?

A2: As a small, basic amine, N,4-Dimethyl-2-pentanamine is readily ionized in the positive ion mode of ESI. However, many endogenous matrix components, such as phospholipids from plasma, are also easily ionized and can compete for the available charge, leading to ion suppression.[4] Furthermore, its relatively simple structure offers fewer opportunities for chromatographic separation from a wide range of potential interferences.

Q3: How do I know if my assay is suffering from matrix effects?

A3: The most direct way to assess matrix effects is through a post-extraction spike experiment, as recommended by regulatory bodies like the FDA and EMA.[6] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects. Your internal standard response can also be a key indicator; inconsistent internal standard peak areas across a batch of samples can signal variable matrix effects.[7]

Q4: What is an internal standard, and why is it crucial for mitigating matrix effects?

A4: An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls.[8][9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated N,4-Dimethyl-2-pentanamine). A SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the same matrix effects.[7][10] By calculating the ratio of the analyte peak area to the IS peak area, any signal suppression or enhancement affecting the analyte will be mirrored in the IS, and the ratio will remain constant, thus correcting for the matrix effect.[9]

Q5: Can I just use a structural analog as an internal standard?

A5: While a structural analog can be used if a SIL-IS is unavailable, it is not ideal. Structural analogs may have different chromatographic retention times and ionization efficiencies, meaning they may not experience the same matrix effects as the analyte.[7] This can lead to incomplete correction and biased results. The use of a SIL-IS is strongly recommended for regulated bioanalysis.

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues related to matrix effects.

Troubleshooting Scenario 1: Inconsistent Internal Standard Response

-

Issue: You observe significant variability (>15-20%) in the peak area of your internal standard across a single analytical run.

-

Potential Cause: This is a classic indicator of inconsistent matrix effects between samples. Different samples have varying levels of interfering compounds, leading to differential ion suppression or enhancement of your IS.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent internal standard response.

Detailed Steps:

-

Verify Sample Preparation Consistency: Manually review your sample preparation workflow. Ensure that volumes of plasma/urine, protein precipitation solvent, and reconstitution solvent are consistent for every sample. Inconsistent pipetting can lead to variable final concentrations of matrix components.

-

Evaluate Sample Matrix: Examine the physical appearance of the samples. Are some samples lipemic (cloudy due to high lipid content) or hemolyzed (reddish due to red blood cell lysis)? These types of samples contain higher levels of interfering compounds and are known to cause significant matrix effects.

-

Enhance Sample Cleanup: If your current method is simple protein precipitation, it may not be sufficient to remove problematic matrix components like phospholipids.[11] Consider implementing a more rigorous cleanup technique such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See the protocols in Part 3.

-

Optimize Chromatography: Your goal is to chromatographically separate N,4-Dimethyl-2-pentanamine from the region where most matrix components elute (often early in the run for reversed-phase chromatography). Modify your gradient to increase retention of the analyte, moving it away from the "void volume" where unretained matrix components appear.[12]

-

Troubleshooting Scenario 2: Poor Reproducibility and Accuracy in QC Samples

-

Issue: Your Quality Control (QC) samples are failing to meet the acceptance criteria for accuracy and precision (typically ±15% of the nominal value).

-

Potential Cause: This often points to a systematic and uncorrected matrix effect that is impacting your analyte and internal standard differently, or a matrix effect that is not present in your calibration standards (e.g., if calibrators are prepared in a different matrix than the QCs).

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor QC reproducibility and accuracy.

Detailed Steps:

-

Matrix Matching: Ensure that the matrix used to prepare your calibration standards is the same as the matrix for your QC samples and your study samples. Using a "surrogate" matrix for calibrators can introduce a differential matrix effect.

-

Internal Standard Evaluation: If you are not using a stable isotope-labeled internal standard, this is the most likely cause. A structural analog may not be adequately compensating for the matrix effect. If you are using a SIL-IS, confirm that it is perfectly co-eluting with the analyte.

-

Quantify Matrix Effect: Perform a post-extraction spike experiment as described in Part 3. This will give you a quantitative measure of the ion suppression or enhancement.

-

Systematic Re-evaluation: Based on the results of the matrix effect experiment, systematically re-evaluate your sample preparation and chromatographic conditions as outlined in the previous troubleshooting scenario. The goal is to minimize the matrix effect to a level where it no longer impacts assay performance.

-

Part 3: Experimental Protocols and Data

This section provides detailed protocols for common sample preparation techniques and a comparison of their effectiveness in reducing matrix effects.

Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in minimizing matrix effects. Here is a summary of common techniques and their relative effectiveness:

| Technique | Principle | Pros | Cons | Typical Matrix Effect Reduction |

| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Non-selective, leaves phospholipids and other small molecules in the supernatant. | Low to Moderate |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility and pH. | More selective than PPT, can remove salts and some phospholipids. | More labor-intensive, uses larger volumes of organic solvents. | Moderate to High |

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides the cleanest extracts, can concentrate the analyte. | More complex method development, higher cost per sample. | High to Very High |

Step-by-Step Protocols

Protocol 1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard spiking solution.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and inject onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for a Basic Compound

-

To 100 µL of plasma sample, add the internal standard spiking solution.

-

Add 50 µL of a basifying agent (e.g., 1M ammonium hydroxide) to ensure N,4-Dimethyl-2-pentanamine is in its neutral, extractable form.

-

Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of the initial mobile phase and inject.

Protocol 3: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is highly effective for basic compounds like N,4-Dimethyl-2-pentanamine.

-

Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

-

Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

-

Load: Mix 100 µL of plasma with the internal standard and 100 µL of the acidic buffer. Load the entire mixture onto the SPE cartridge. The acidic conditions ensure the analyte is positively charged and will bind to the cation exchange sorbent.

-

Wash 1: Pass 1 mL of the acidic buffer to wash away neutral and acidic interferences.

-

Wash 2: Pass 1 mL of methanol to wash away lipids and other non-polar interferences.

-

Elute: Elute the analyte with 500 µL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte, breaking its bond with the sorbent.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Protocol 4: Assessing Matrix Factor

-

Prepare Set A: Extract a blank biological sample (e.g., plasma) using your chosen protocol. After the final evaporation step, reconstitute the residue with a solution containing the analyte and internal standard at a known concentration (e.g., a mid-QC level).

-

Prepare Set B: Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at the exact same concentration as in Set A.

-

Calculate Matrix Factor (MF):

-

Analyze both sets of samples by LC-MS/MS.

-

MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

-

An MF of 1 indicates no matrix effect.

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

The Internal Standard-normalized MF should be calculated to demonstrate that the IS is correcting for the effect.

-

References

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

- Xing, J., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis, 155, 138-146.

- Hansson, S., et al. (2025, July 21). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. Journal of Analytical Toxicology.

- Stark, T., et al. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.

-

Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

- Al-Majdoub, Z. M., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical & Pharmaceutical Research, 6(5), 00193.

- Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.

- Han, J., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.

- Snow, N. H. (2010, April 1). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC North America.

- Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.

- Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.

- Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.

- SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs)

- Stevenson, L., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(19), 2473-2497.

- Stark, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2469-2477.

- Singh, V. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 060-067.

- Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(5), 424-430.

- Thermo Fisher Scientific. (n.d.).

- inventors: Cai, H., et al. (2010). Detection of short-chain fatty acids in biological samples. U.S.

- Guan, Z., et al. (2010). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Analytical and Bioanalytical Chemistry, 396(8), 2821-2831.

- Keates, H. L., et al. (2013). Liquid chromatography tandem mass spectrometry for the simultaneous quantitative analysis of ketamine and medetomidine in ovine plasma.

- Bowman, D. B., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 266-274.

- Li, W., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 28(12), 2529-2533.

- ZefSci. (2025, May 6).

- Trefely, S., et al. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Chemistry, 88(21), 10640-10647.